3-Acetyl-5-nitrobenzoic acid
CAS No.: 717-75-9
Cat. No.: VC2380548
Molecular Formula: C9H7NO5
Molecular Weight: 209.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 717-75-9 |
---|---|
Molecular Formula | C9H7NO5 |
Molecular Weight | 209.16 g/mol |
IUPAC Name | 3-acetyl-5-nitrobenzoic acid |
Standard InChI | InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) |
Standard InChI Key | HJPFKIQNBJVASL-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Introduction
Physical and Chemical Properties
3-Acetyl-5-nitrobenzoic acid (CAS: 717-75-9) is an aromatic carboxylic acid with the molecular formula C₉H₇NO₅ and a molecular weight of 209.158 g/mol . This compound possesses several distinctive physicochemical properties that make it valuable for various chemical applications. The compound's physical characteristics are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Acetyl-5-nitrobenzoic acid
Property | Value |
---|---|
Molecular Formula | C₉H₇NO₅ |
Molecular Weight | 209.158 g/mol |
Density | 1.439 |
Melting Point | 174-174.5°C |
Boiling Point | 372.5°C at 760 mmHg |
Flash Point | 165.2°C |
LogP | 2.01880 |
PSA | 100.19000 |
Exact Mass | 209.03200 |
Index of Refraction | 1.6 |
The compound features a relatively high melting point (174-174.5°C) and boiling point (372.5°C at 760 mmHg), which is characteristic of aromatic carboxylic acids with additional functional groups . The LogP value of 2.01880 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that could influence its solubility profile in various solvents . The polar surface area (PSA) of 100.19000 reflects the presence of polar functional groups in the molecule, namely the carboxylic acid, nitro, and acetyl moieties .
Structural Characteristics
3-Acetyl-5-nitrobenzoic acid features a benzene ring with three functional groups: an acetyl group at position 3, a nitro group at position 5, and a carboxylic acid moiety. This arrangement creates a unique electronic distribution across the molecule, influencing its reactivity and potential applications in organic synthesis.
The SMILES notation for this compound is N+([O-])=O, which provides a linear representation of its molecular structure . The presence of both electron-withdrawing groups (nitro and carboxylic acid) and the acetyl functionality creates a distinctive electronic environment that can be exploited in various chemical reactions.
The structural arrangement of 3-acetyl-5-nitrobenzoic acid makes it particularly useful as a building block in the synthesis of more complex molecules. The carboxylic acid group provides a handle for further functionalization through esterification, amidation, or reduction reactions. Similarly, the acetyl group offers opportunities for transformation through condensation reactions or modifications at the benzylic position.
Identification and Nomenclature
3-Acetyl-5-nitrobenzoic acid is identified by several systems of nomenclature and registry numbers, which are essential for database searches and regulatory compliance. The compound's identification data is presented in Table 2.
Table 2: Identification Data for 3-Acetyl-5-nitrobenzoic acid
Identifier | Value |
---|---|
CAS Number | 717-75-9 |
Systematic IUPAC Name | 3-Acetyl-5-nitrobenzoic acid |
Common Synonyms | 3-Acetyl-5-nitro-benzoic acid; Benzoic acid, 3-acetyl-5-nitro- |
The compound is also known by various synonyms in different chemical databases and literature sources, which facilitates cross-referencing across different research platforms . The CAS number (717-75-9) serves as a unique identifier for this compound in chemical abstracts and regulatory documentation .
Applications in Chemical Synthesis
While specific research on 3-acetyl-5-nitrobenzoic acid is limited in the provided search results, the compound's structural features suggest several potential applications in organic synthesis and materials science. The presence of three different functional groups on the benzene ring makes this compound a versatile building block for constructing more complex molecules.
The carboxylic acid functionality can participate in esterification and amidation reactions, potentially leading to the formation of bioactive compounds or polymer precursors. The nitro group can be reduced to an amine, opening pathways to the synthesis of aminobenzoic acid derivatives with potential pharmaceutical applications. The acetyl group provides opportunities for condensation reactions, such as aldol condensations or Claisen condensations, which are valuable in constructing carbon-carbon bonds.
Drawing parallels from related compounds, 3-acetyl-5-nitrobenzoic acid might find applications in the synthesis of heterocyclic compounds, particularly those containing oxadiazole rings, which have shown promising antimicrobial activities .
Comparison with Related Compounds
Understanding 3-acetyl-5-nitrobenzoic acid in relation to structurally similar compounds provides valuable insights into its potential reactivity and applications. Table 3 compares 3-acetyl-5-nitrobenzoic acid with related compounds mentioned in the search results.
Table 3: Comparison of 3-acetyl-5-nitrobenzoic acid with Related Compounds
Property | 3-Acetyl-5-nitrobenzoic acid | 3-Acetylbenzoic acid | 3-Acetamido-5-nitrobenzoic acid |
---|---|---|---|
Molecular Formula | C₉H₇NO₅ | C₉H₈O₃ | C₉H₈N₂O₅ |
Molecular Weight | 209.158 g/mol | 164.16 g/mol | 224.17 g/mol |
Functional Groups | Acetyl, nitro, carboxylic acid | Acetyl, carboxylic acid | Acetamido, nitro, carboxylic acid |
CAS Number | 717-75-9 | 586-42-5 | 5464-58-4 |
The key difference between 3-acetyl-5-nitrobenzoic acid and 3-acetylbenzoic acid is the presence of the nitro group, which significantly alters the compound's electronic properties and potential reactions . Similarly, the comparison with 3-acetamido-5-nitrobenzoic acid highlights the difference between the acetyl and acetamido functionalities, with the latter featuring an additional nitrogen atom that changes the compound's hydrogen-bonding capabilities and potential biological interactions .
Research and Development Applications
The structural features of 3-acetyl-5-nitrobenzoic acid suggest potential applications in several research areas:
-
As a building block in the synthesis of novel heterocyclic compounds, particularly those with potential antimicrobial activities.
-
In the development of new materials with specific electronic or optical properties, leveraging the compound's unique electronic distribution.
-
As a precursor for the synthesis of modified benzoic acid derivatives with potential pharmaceutical applications.
Drawing from research on related compounds, 3-acetyl-5-nitrobenzoic acid might also serve as a starting material for the synthesis of oxadiazole derivatives, which have demonstrated promising antimicrobial activities in various studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume